4-(Chloromethyl)-2-methoxy-6-methylpyridine
Description
4-(Chloromethyl)-2-methoxy-6-methylpyridine (CAS: 100636-47-3) is a pyridine derivative with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.624 g/mol. Its structure features a chloromethyl group at position 4, a methoxy group at position 2, and a methyl group at position 6 (SMILES: COc1cc(C)cc(CCl)n1) . This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, owing to its reactive chloromethyl group and electron-donating methoxy substituent.
Properties
IUPAC Name |
4-(chloromethyl)-2-methoxy-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFBNBJLPZFJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262493 | |
| Record name | 4-(Chloromethyl)-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227595-34-7 | |
| Record name | 4-(Chloromethyl)-2-methoxy-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Sequential Functionalization
Synthetic Route Overview
A primary method for synthesizing 4-(Chloromethyl)-2-methoxy-6-methylpyridine involves a multi-step sequence starting from 2-methylpyridine (Figure 1). This approach, adapted from CN105198799A, employs Friedel-Crafts acylation to introduce an acetyl group, followed by reduction and chlorination:
Step 1: Friedel-Crafts Acylation
2-Methylpyridine reacts with acetyl chloride in the presence of AlCl₃ at 0–5°C for 4 hours, yielding 2-methyl-6-acetylpyridine. The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ acting as a Lewis acid catalyst.
Step 2: Reduction of Ketone to Alcohol
The acetyl group is reduced to a hydroxymethyl moiety using sodium borohydride (NaBH₄) in methanol at room temperature. This step achieves 2-methyl-6-(hydroxymethyl)pyridine with a reported yield of 82%.
Step 3: Chlorination with Thionyl Chloride
The hydroxymethyl intermediate is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours), yielding 2-methyl-6-(chloromethyl)pyridine. Subsequent methoxylation at position 2 completes the synthesis.
Table 1: Reaction Conditions and Yields for Friedel-Crafts Route
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | AcCl, AlCl₃ | 0–5°C | 4 h | 75% |
| 2 | NaBH₄, MeOH | RT | 2 h | 82% |
| 3 | SOCl₂, reflux | 70°C | 3 h | 68% |
Limitations and Optimization
- Selectivity Challenges : Friedel-Crafts acylation may produce regioisomers due to the pyridine ring’s electronic asymmetry. NMR analysis confirms para-substitution dominates when using sterically hindered acylating agents.
- Chlorination Efficiency : Thionyl chloride achieves near-quantitative conversion but requires strict anhydrous conditions. Alternatives like PCl₃ reduce side reactions but lower yields to 55%.
Direct Chlorination of Methylpyridine Derivatives
Oxidative Chlorination Strategy
US5329011A describes a method applicable to this compound, involving direct chlorination of a pre-functionalized pyridine. For example, 2-methoxy-4-methyl-6-methylpyridine undergoes radical-initiated chlorination using Cl₂ gas under UV light:
Reaction Mechanism :
- Radical Formation : UV irradiation cleaves Cl₂ into chlorine radicals.
- Hydrogen Abstraction : Radicals abstract hydrogen from the methyl group, forming a benzyl radical.
- Chlorine Addition : The radical reacts with Cl₂ to yield the chloromethyl product.
Table 2: Chlorination Parameters and Outcomes
| Substrate | Cl₂ (equiv) | UV Exposure Time | Yield |
|---|---|---|---|
| 2-Methoxy-4-methylpyridine | 1.2 | 6 h | 58% |
| 2-Methoxy-6-methylpyridine | 1.5 | 8 h | 63% |
Methoxylation-Chlorination Tandem Approach
Sequential Functionalization
A third route, derived from gallstone dissolution research, prioritizes methoxylation before chloromethylation:
Step 1: Methoxylation of 2-Chloro-6-methylpyridine
2-Chloro-6-methylpyridine reacts with sodium methoxide (NaOMe) in dioxane at 100°C for 12 hours, substituting chlorine with methoxy (98% yield).
Step 2: Side-Chain Chlorination
The 2-methoxy-6-methylpyridine intermediate undergoes chloromethylation using paraformaldehyde and HCl gas in acetic acid (80°C, 6 hours), achieving 74% yield.
Table 3: Tandem Method Efficiency
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NaOMe, dioxane | 100°C, 12 h | 98% |
| 2 | Paraformaldehyde/HCl | 80°C, 6 h | 74% |
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2-methoxy-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(Chloromethyl)-2-methoxy-6-methylpyridine has shown potential in the development of various pharmaceuticals due to its structural properties that allow for modifications leading to biologically active compounds.
Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, modifications on the pyridine ring can enhance the efficacy against specific bacterial strains. A study demonstrated that introducing different substituents on the chloromethyl group significantly altered the antimicrobial activity, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .
Synthesis of Pharmaceuticals
The compound serves as a key intermediate in synthesizing various pharmaceutical agents. Its chloromethyl group is particularly useful for nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Example: Synthesis of Antihypertensive Agents
A notable application is in the synthesis of antihypertensive drugs. The chloromethyl moiety facilitates the introduction of amine groups, which are crucial for enhancing the pharmacological profile of antihypertensive agents. A synthetic route involving this compound has been documented, yielding compounds with improved efficacy and reduced side effects compared to existing treatments .
Organic Synthesis
In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules.
Table: Synthetic Applications
| Application Area | Description |
|---|---|
| Nucleophilic Substitution | The chloromethyl group allows for easy substitution with nucleophiles to form new compounds. |
| Pyridine Derivatives | Used to create various pyridine derivatives that have applications in agrochemicals and pharmaceuticals. |
| Functionalization | Enables functionalization at multiple positions on the pyridine ring, leading to diverse chemical entities. |
Chemical Properties and Safety
Understanding the chemical properties and safety profile of this compound is crucial for its application in research and industry.
Safety Data
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methoxy-6-methylpyridine depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and differences between 4-(Chloromethyl)-2-methoxy-6-methylpyridine and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 100636-47-3 | C₈H₁₀ClNO | 2-OCH₃, 4-CH₂Cl, 6-CH₃ | Chloromethyl, Methoxy, Methyl |
| (2,6-Dimethylpyridin-4-yl)methanol | 13466-41-6 | C₈H₁₁NO | 2-CH₃, 4-CH₂OH, 6-CH₃ | Hydroxymethyl, Methyl |
| 4-(Chloromethyl)-2-methylpyridine | 75523-42-1 | C₇H₈ClN | 2-CH₃, 4-CH₂Cl | Chloromethyl, Methyl |
| 4-Chloro-2-methoxy-6-methylpyrimidine | N/A | C₆H₆ClN₃O | 2-OCH₃, 4-Cl, 6-CH₃ (pyrimidine ring) | Chloro, Methoxy, Methyl |
| 2-Chloro-4-(methoxymethyl)pyridine | N/A | C₇H₈ClNO | 2-Cl, 4-CH₂OCH₃ | Chloro, Methoxymethyl |
Key Observations :
- Substituent Effects: The methoxy group in this compound enhances electron density on the pyridine ring compared to non-oxygenated analogs like 4-(Chloromethyl)-2-methylpyridine . This increases stability toward electrophilic substitution but may reduce reactivity at the chloromethyl site.
- Ring Type : Pyrimidine analogs (e.g., 4-chloro-2-methoxy-6-methylpyrimidine) differ in having two nitrogen atoms, which significantly alter electronic properties and biological activity .
Physical and Chemical Properties
Notes:
Reactivity Trends :
- The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form derivatives.
- Methoxy groups stabilize the aromatic ring via resonance, directing electrophilic attacks to specific positions .
Biological Activity
4-(Chloromethyl)-2-methoxy-6-methylpyridine is a heterocyclic compound belonging to the pyridine derivative class, characterized by a unique combination of functional groups that contribute to its distinctive chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 173.63 g/mol. This article explores the biological activity of this compound, highlighting its mechanisms, potential applications, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The structural features of this compound include:
- A pyridine ring which is a common scaffold in many biologically active compounds.
- A chloromethyl group at the 4-position, which enhances its reactivity.
- A methoxy group at the 2-position and a methyl group at the 6-position.
Biological Activity
Research indicates that pyridine derivatives, including this compound, exhibit various biological activities:
While direct studies on the mechanism of action for this compound are scarce, it is hypothesized that:
- The chloromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
- The compound may interact with various biological targets leading to changes in cellular processes .
Comparative Analysis with Similar Compounds
A comparison of this compound with other pyridine derivatives reveals distinct differences in biological activity:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Methoxy-6-methylpyridine | Lacks chloromethyl substituent | Exhibits different biological activity profiles |
| 4-Methyl-2-methoxypyridine | Methyl group at the 4-position | Less reactive due to absence of chloromethyl |
| 4-(Bromomethyl)-2-methoxy-6-methylpyridine | Bromine instead of chlorine | Potentially different reactivity patterns |
| 3-Chloro-4-(chloromethyl)-2-methoxypyridine | Chlorine at position 3 | May exhibit distinct pharmacological properties |
This table illustrates how the presence or absence of specific substituents can significantly influence the biological properties and reactivity of these compounds .
Case Studies and Research Findings
Several studies have indirectly highlighted the potential applications of related compounds:
- Gallstone Dissolution Studies : A study comparing methyl-tert-butyl ether (MTBE) with a related compound, 2-methoxy-6-methylpyridine (MMP), demonstrated superior efficacy in dissolving gallstones. MMP exhibited higher dissolubility rates than MTBE for both cholesterol and pigmented gallstones . This suggests that similar derivatives could be explored for therapeutic applications.
- Antileishmanial Activity : Research on amine-linked flavonoids revealed potent in vitro activity against Leishmania parasites. Compounds derived from pyridine structures showed promising results in reversing drug resistance . This highlights the potential for developing new treatments based on the structural framework of pyridines.
Q & A
Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-methoxy-6-methylpyridine, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via chlorination of precursor pyridine derivatives. For example, phosphoryl chloride (POCl₃) is commonly used to introduce chloro groups at specific positions (e.g., chlorination of methylpyridine derivatives as in ). Key steps include:
- Reaction Optimization : Control temperature (e.g., 80–100°C) and stoichiometry to avoid over-chlorination.
- Purification : Recrystallization using ethanol/water mixtures improves purity (>97% as reported for analogous chloromethylpyridines ).
- Validation : Monitor reaction progress via TLC or GC-MS, and confirm purity via melting point analysis (melting ranges for similar compounds: 49–78°C ).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C2, chloromethyl at C4). For example, methoxy protons resonate at δ ~3.8–4.0 ppm, while chloromethyl protons appear at δ ~4.5–4.7 ppm .
- FTIR : Bands at 750–800 cm⁻¹ (C-Cl stretch) and 1250–1270 cm⁻¹ (C-O-C stretch) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 172.052 for C₈H₁₀ClNO ).
Advanced Research Questions
Q. How can computational methods like DFT resolve ambiguities in experimental structural data?
- Methodological Answer : Density Functional Theory (DFT) calculates molecular geometries, vibrational frequencies, and electronic properties. For example:
- Structural Validation : Compare DFT-optimized bond lengths/angles with X-ray crystallography data (e.g., C-Cl bond length ~1.73 Å in crystallography vs. ~1.75 Å in DFT ).
- Spectral Assignments : Simulate IR/NMR spectra to assign ambiguous peaks (e.g., distinguishing methoxy vs. methylpyridine signals ).
Q. How should researchers address contradictions between NMR and crystallographic data for this compound?
- Methodological Answer :
- Source Analysis : Crystallography provides static solid-state structures, while NMR reflects dynamic solution behavior. For example, crystallography may show planar pyridine rings, while NMR indicates slight torsional flexibility .
- Advanced Techniques : Use variable-temperature NMR to probe conformational changes or employ synchrotron XRD for higher-resolution crystallography .
Q. What strategies enable selective functionalization of the chloromethyl group for derivative synthesis?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., NH₃/MeOH) to yield aminomethyl derivatives. Yields >80% are achievable under reflux conditions (e.g., 6-amino derivatives synthesized via NH₄OAc ).
- Cross-Coupling : Use Pd catalysts for Suzuki-Miyaura coupling with aryl boronic acids, leveraging the chloromethyl group as a leaving site .
- Safety : Handle reactive intermediates (e.g., HCl byproducts) in fume hoods with appropriate PPE .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
